molecular formula C6H7Cl2N3O B2909131 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride CAS No. 2138213-64-4

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Cat. No. B2909131
CAS RN: 2138213-64-4
M. Wt: 208.04
InChI Key: QLOHJDGDFHHQLG-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Molecular Recognition

The pyridazine heterocycle, which is a part of the 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride structure, plays a significant role in molecular recognition. Its unique physicochemical properties, such as weak basicity and high dipole moment, allow for π-π stacking interactions and robust hydrogen-bonding capacity. These features are crucial in drug-target interactions, making this compound valuable in the design of molecules for specific molecular recognition purposes .

Drug Discovery and Development

In drug discovery, the inherent polarity and low cytochrome P450 inhibitory effects of the pyridazine ring contribute to its value. The potential to reduce interaction with the cardiac hERG potassium channel is also a significant advantage. This compound can be used to solve challenges associated with candidate optimization in drug development .

Anticancer Activity

Compounds containing the pyridazine ring, such as 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, have shown promise in anticancer research. Their ability to interact with various biological targets makes them suitable candidates for the development of new anticancer drugs .

Antiplatelet and Cardiovascular Therapeutics

The pyridazine derivatives have been recognized for their antiplatelet properties, which are essential in cardiovascular therapeutics. They can be used to develop new medications that prevent blood clots without causing significant side effects .

Agrochemical Applications

Pyridazine and its derivatives, including 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, have been used in agrochemicals. They serve as herbicides and antifeedants, providing a chemical basis for controlling pests and weeds in agriculture .

properties

IUPAC Name

2-chloro-N-pyridazin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHJDGDFHHQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

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